molecular formula C19H21NO5 B2952267 {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE CAS No. 1794939-10-8

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE

Cat. No.: B2952267
CAS No.: 1794939-10-8
M. Wt: 343.379
InChI Key: CUMKSMPXYHZJTR-UHFFFAOYSA-N
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Description

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a carbamoyl group and a dimethoxybenzoate moiety. Its synthesis and reactivity make it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylmethylamine with methyl 2,4-dimethoxybenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Known for its use in amine protection and deprotection sequences.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of azo dyes and dithiocarbamates.

Uniqueness

{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its versatility compared to similar compounds.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-6-4-5-7-14(13)11-20-18(21)12-25-19(22)16-9-8-15(23-2)10-17(16)24-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMKSMPXYHZJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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